molecular formula C21H21N5O B5732262 (E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5732262
M. Wt: 359.4 g/mol
InChI Key: QTBOWNDRFDSYJZ-ZMOGYAJESA-N
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Description

(E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound with a unique structure that includes an indole ring, a triazole ring, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, including the formation of the indole ring, the attachment of the phenoxyethyl group, and the introduction of the triazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

(E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine include other indole derivatives, triazole-containing compounds, and phenoxyethyl-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-1-[2-methyl-1-[2-(3-methylphenoxy)ethyl]indol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-6-5-7-18(12-16)27-11-10-26-17(2)20(13-24-25-14-22-23-15-25)19-8-3-4-9-21(19)26/h3-9,12-15H,10-11H2,1-2H3/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBOWNDRFDSYJZ-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C(=C(C3=CC=CC=C32)C=NN4C=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCCN2C(=C(C3=CC=CC=C32)/C=N/N4C=NN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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